(2-Hydroxyquinolin-4-yl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone
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Overview
Description
4-[(4-[1,2,4]triazolo[4,3-a]pyridin-3-ylpiperidino)carbonyl]-2(1H)-quinolinone is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a triazolopyridine moiety fused with a quinolinone structure. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-[1,2,4]triazolo[4,3-a]pyridin-3-ylpiperidino)carbonyl]-2(1H)-quinolinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazolopyridine Moiety: The triazolopyridine core can be synthesized via a palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave irradiation.
Coupling with Piperidine: The triazolopyridine intermediate is then coupled with piperidine under basic conditions to form the piperidino derivative.
Formation of the Quinolinone Structure: The final step involves the cyclization of the piperidino derivative with a suitable quinolinone precursor under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-[(4-[1,2,4]triazolo[4,3-a]pyridin-3-ylpiperidino)carbonyl]-2(1H)-quinolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinolinone moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinolinone derivatives.
Substitution: Formation of substituted quinolinone derivatives with various functional groups.
Scientific Research Applications
4-[(4-[1,2,4]triazolo[4,3-a]pyridin-3-ylpiperidino)carbonyl]-2(1H)-quinolinone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Pharmaceutical Research: The compound is studied for its potential use in developing new drugs targeting various diseases, including neurological disorders and infectious diseases.
Biological Studies: It is used in research to understand its mechanism of action and its effects on different biological pathways.
Mechanism of Action
The mechanism of action of 4-[(4-[1,2,4]triazolo[4,3-a]pyridin-3-ylpiperidino)carbonyl]-2(1H)-quinolinone involves the inhibition of specific molecular targets, such as kinases. The compound binds to the active site of these kinases, preventing their phosphorylation activity, which is crucial for the proliferation and survival of cancer cells . This inhibition leads to the disruption of signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Studied for its potential as a c-Met kinase inhibitor.
[1,2,4]Triazolo[4,3-a]pyridin-3-amine: Used in various biochemical and pharmaceutical applications.
Uniqueness
4-[(4-[1,2,4]triazolo[4,3-a]pyridin-3-ylpiperidino)carbonyl]-2(1H)-quinolinone is unique due to its specific structural features that allow it to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry and pharmaceutical research. Its ability to inhibit kinases involved in cancer cell proliferation sets it apart from other similar compounds .
Properties
Molecular Formula |
C21H19N5O2 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
4-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carbonyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C21H19N5O2/c27-19-13-16(15-5-1-2-6-17(15)22-19)21(28)25-11-8-14(9-12-25)20-24-23-18-7-3-4-10-26(18)20/h1-7,10,13-14H,8-9,11-12H2,(H,22,27) |
InChI Key |
OMFCOTQIQUNWTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NN=C3N2C=CC=C3)C(=O)C4=CC(=O)NC5=CC=CC=C54 |
Origin of Product |
United States |
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